molecular formula C9H11BrO B188077 2-Bromo-5-methoxy-1,3-dimethylbenzene CAS No. 6267-34-1

2-Bromo-5-methoxy-1,3-dimethylbenzene

Cat. No. B188077
CAS RN: 6267-34-1
M. Wt: 215.09 g/mol
InChI Key: RAWZVIWEDAGMPW-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1,3-dimethylbenzene, also known as 4-Bromo-3,5-dimethylanisole, is a chemical compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxy-1,3-dimethylbenzene consists of a benzene ring substituted with bromo, methoxy, and two methyl groups . The InChI string representation of its structure is InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-methoxy-1,3-dimethylbenzene are not available, benzylic halides like this compound typically react via an SN1 pathway, facilitated by the resonance stabilization of the carbocation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.09 g/mol . The computed properties include a XLogP3-AA of 3.3, no hydrogen bond donor count, one hydrogen bond acceptor count, and one rotatable bond count .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound is used in the synthesis of other organic compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound has been used in the Suzuki-Miyaura coupling, a type of cross-coupling reaction .
    • Results or Outcomes : The outcome of the Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond, resulting in a biaryl compound .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound can be used in the development of new pharmaceuticals .
    • Results or Outcomes : The outcome would be the development of a new drug candidate with potential therapeutic effects. The specific results would depend on the biological activity of the new compound and the results of preclinical and clinical trials .
  • Scientific Field: Material Science

    • Application : The compound can be used in the synthesis of new materials, such as polymers .
    • Results or Outcomes : The outcome would be a new material with properties that depend on the structure of the polymer. This could include improved strength, flexibility, or other desirable properties .
  • Scientific Field: Environmental Chemistry

    • Application : The compound can be used in environmental testing and research .
    • Results or Outcomes : The outcome would be the ability to accurately measure and analyze environmental samples, contributing to our understanding of environmental processes and impacts .
  • Scientific Field: Chemical Engineering

    • Application : The compound can be used in the development of new chemical processes .
    • Results or Outcomes : The outcome would be a new or improved chemical process, which could have applications in various industries, such as pharmaceuticals, materials, or energy .

Safety And Hazards

While specific safety and hazard data for 2-Bromo-5-methoxy-1,3-dimethylbenzene is not available, general safety measures for handling similar compounds include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-5-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWZVIWEDAGMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284601
Record name 2-bromo-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-1,3-dimethylbenzene

CAS RN

6267-34-1
Record name 2-Bromo-5-methoxy-1,3-dimethylbenzene
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Record name NSC 37991
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Record name 6267-34-1
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Record name 2-bromo-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 4-bromo-3,5-dimethylphenol (1.00 g, 4.98 mmol) in DMF (10.0 mL) was added iodomethane (1.41 g, 9.96 mmol) and potassium carbonate (1.37 g, 9.96 mmol). The mixture was stirred for 5 h at room temperature. The mixture was poured into water and extracted with ethyl acetate (15 ml*3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude material was purified by silica gel chromatography to give 2-bromo-5-methoxy-1,3-dimethylbenzene (1.00 g) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 6.57 (s, 2H), 3.69 (s, 3H), 2.31 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
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1.41 g
Type
reactant
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1.37 g
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reactant
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3,5-dimethylphenol (1.00 g, 4.97 mmol) in acetone (40 mL) was treated with solid CsCO3 (1.17 g, 4.97 mmol) and methyl iodide (0.310 mL, 4.97 mmol) and heated to 40° C. for 3 h. Additional methyl iodide (0.310 mL, 4.97 mmol) was added over the course of the reaction to replace that lost to evaporation. The acetone was removed in vacuo. The resulting white solid residue was partitioned between water and CH2Cl2. The layers were separated and the aqueous layer was further extracted with CH2Cl2 (2×25 mL). The combined organic layers were washed with water (1×25 mL) and dried over MgSO4. The solvent was removed in vacuo to afford the product 2-bromo-5-methoxy-1,3-dimethyl-benzene (1.01 g, 94%) as a colorless oil, which slowly solidified upon standing. 1H NMR (CDCl3): δ 6.644 (s, 2H), 3.762 (s, 3H), 2.382 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 4-bromo-3,5-dimethyl-phenol (40.2 g, 0.200 mol) and potassium carbonate (55.2 g, 0.400 mol) in acetone (200 mL) was added methyl iodide ( 24.9 mL, 0.600 mol) at room temperature under N2. The reaction mixture was then refluxed at 65° C. for 8 h. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated in vacuo. The resulting clear liquid was distilled under reduced pressure (70° C./0.1 Torr) to give 42.4 g (99%) of title compound as a colorless liquid. 1H NMR (400 MHz, CDCl3): δ 6.663 (s, 2H), 3.778 (s, 3H), 2.402 (s, 6H); 13C NMR (100 MHz, CDCl3): δ 158.165, 139.203, 118.357, 113.953, 55.520, 24.319. MS (EI): m/z 214 [M+, 79Br 100], 216 [M+, 79Br, 96].
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods V

Procedure details

A mixture of 4-bromo-3,5-dimethylphenol (4) (25.0 g, 124.3 mmol), methyl iodide (35.3 g, 248.6 mmol), and potassium carbonate (34.4 g, 248.6 mmol) in 62.5 mL of DMF was stirred for 2 hours at room temperature. The reaction mixture was diluted with 300 mL of ether and washed with 250 mL of water and 5×100 mL of brine. The organic portion was dried (MgSO4), filtered, and evaporated to give an oil, which was purified by flash column chromatography (silica gel, 90:10 hexane/ethylacetate) to give 4-bromo-3,5-dimethylanisole (5) (26 g, 120.8 mmol, 97%); 1HNMR (CDCl3) δ 2.39 (s, 6H), 3.76 (s, 3H), 6.67 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.3 g
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reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-methoxy-1,3-dimethylbenzene
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2-Bromo-5-methoxy-1,3-dimethylbenzene

Citations

For This Compound
35
Citations
A Bugarin, BT Connell - Organometallics, 2008 - ACS Publications
Air- and moisture-stable nickel(II) and palladium(II) complexes from phebox pincer ligands 1−5 have been synthesized, and their Lewis activity was investigated. 2,6-Bis(oxazolinyl)…
Number of citations: 81 pubs.acs.org
SDAA Suzuki-Miyaura - academia.edu
Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved with a Pd-AntPhos …
Number of citations: 0 www.academia.edu
ID Rettig, KM Halvorsen, TM McCormick - Dalton Transactions, 2023 - pubs.rsc.org
Tellurorhodamine dyes are a class of self-sensitizing chromophores that we have previously shown can photocatalytically oxidize a variety of organic and inorganic compounds with …
Number of citations: 2 pubs.rsc.org
SD Dreher, PG Dormer, DL Sandrock… - Journal of the …, 2008 - ACS Publications
Microscale parallel experimentation was used to discover three catalyst systems capable of coupling secondary organotrifluoroborates with sterically and electronically demanding aryl …
Number of citations: 299 pubs.acs.org
R Holzwarth, R Bartsch, Z Cherkaoui… - … –A European Journal, 2004 - Wiley Online Library
Based on the stabilisation of the molecular motion by the chiral residue, novel optically active biphenylic chiral dopants for nematic liquid crystals were developed. This molecular …
A Nakazaki, A Mori, S Kobayashi… - Chemistry–An Asian …, 2016 - Wiley Online Library
3,3‐Disubstituted oxindoles were divergently synthesized by diastereoselective transformations including nucleophilic addition, alkylation, and cycloaddition using common, axially …
Number of citations: 13 onlinelibrary.wiley.com
T Harimoto, T Suzuki, Y Ishigaki - Chemistry–A European …, 2023 - Wiley Online Library
Electrochromic systems capable of switching near‐infrared (NIR) absorption are fascinating from the viewpoint of applications in the materials and life sciences. Although 11,11,12,12‐…
Y Wang, H Fan, K Balakrishnan, Z Lin, S Cao… - European journal of …, 2017 - Elsevier
Quinone methide (QM) formation induced by endogenously generated H 2 O 2 is attractive for biological and biomedical applications. To overcome current limitations due to low …
Number of citations: 31 www.sciencedirect.com
C Li, G Xiao, Q Zhao, H Liu, T Wang… - Organic Chemistry …, 2014 - pubs.rsc.org
Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved with a Pd-AntPhos …
Number of citations: 35 pubs.rsc.org
J Veliks, JC Tseng, KI Arias, F Weisshar, A Linden… - researchgate.net
All reagents and solvents used for reactions were reagent grade and used without further purification unless otherwise noted. Anhydrous THF and toluene was supplied from an Mbraun …
Number of citations: 0 www.researchgate.net

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